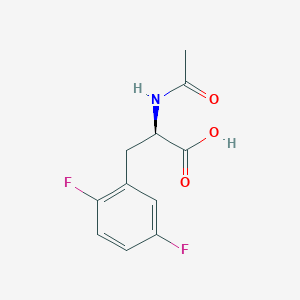

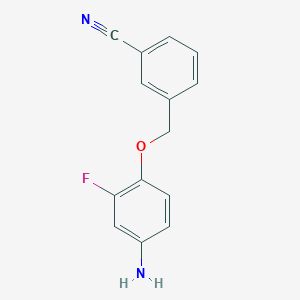

![molecular formula C11H17N3O4S B1371055 2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid CAS No. 1153288-92-6](/img/structure/B1371055.png)

2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid” has a CAS Number of 1153288-92-6 . It is also known by its IUPAC name, (4-{[cyclopropyl(propyl)amino]sulfonyl}-1H-pyrazol-1-yl)acetic acid . The molecular weight of this compound is 287.34 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O4S/c1-2-5-14(9-3-4-9)19(17,18)10-6-12-13(7-10)8-11(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications

Heterocyclic Compound Synthesis

2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid is utilized in the synthesis of various heterocyclic compounds. For instance, the reaction of related compounds with different reagents results in the production of a range of interesting bicyclic heterocycles, demonstrating its versatility in organic synthesis (Smyth et al., 2007).

Structural Analysis and Crystallography

The compound plays a role in structural analysis and crystallography. Studies have shown that correct identification of the regioisomer formed in reactions involving similar compounds is not trivial, and X-ray analysis is essential for unambiguous structure determination (Kumarasinghe et al., 2009).

Biological Activity Exploration

This compound is also significant in exploring biological activities. For example, related pyrazole compounds have been tested for analgesic, anti-inflammatory, and antimicrobial activities, indicating the potential of such compounds in pharmaceutical research (Gein et al., 2019).

Antimicrobial Studies

The antimicrobial properties of similar compounds are a focus of research. Studies on pyrazole derivatives have revealed moderate potent antimicrobial activity against various bacteria and fungi, highlighting the compound's potential in developing new antimicrobials (Sharshira & Hamada, 2012).

Application in Carbonic Anhydrase Inhibition

Research on metal complexes of pyrazole-based sulfonamide, similar to 2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid, has shown effectiveness in inhibiting human carbonic anhydrase isozymes, with potential therapeutic implications (Büyükkıdan et al., 2017).

Chemical Transformations and Reactions

The compound is used in various chemical transformations, such as acylation reactions with amines and pyrazole, demonstrating its utility in synthetic chemistry (Arutjunyan et al., 2013).

properties

IUPAC Name |

2-[4-[cyclopropyl(propyl)sulfamoyl]pyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4S/c1-2-5-14(9-3-4-9)19(17,18)10-6-12-13(7-10)8-11(15)16/h6-7,9H,2-5,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADUTNPFJCAYJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1CC1)S(=O)(=O)C2=CN(N=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1370980.png)

![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1370988.png)

![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)

![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)

![5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1370994.png)